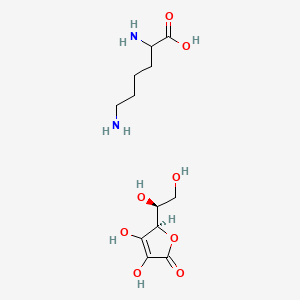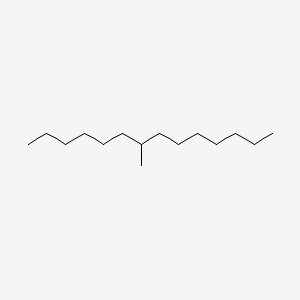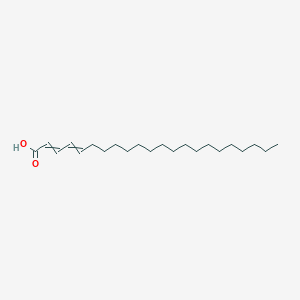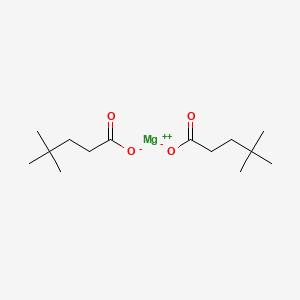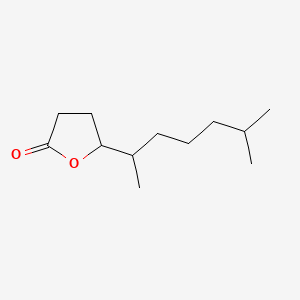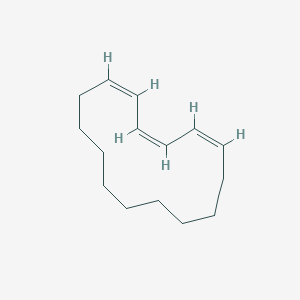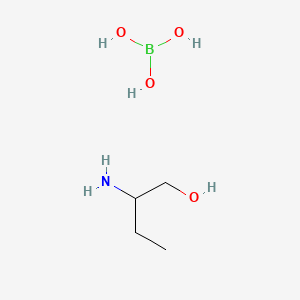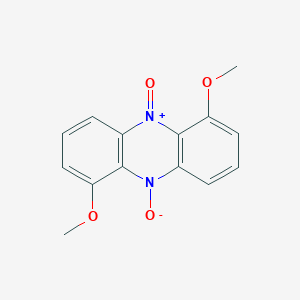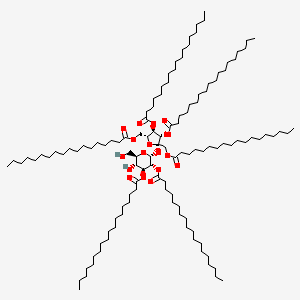
Sucrose hexastearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose hexastearate is a type of sucrose fatty acid ester, which is formed by the esterification of sucrose with stearic acid. These compounds are known for their surfactant properties and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This compound, in particular, is valued for its emulsifying and stabilizing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucrose hexastearate can be synthesized through the esterification of sucrose with stearic acid. This process typically involves the use of chemical or enzymatic catalysts to facilitate the reaction. The reaction conditions often include elevated temperatures and the presence of solvents to enhance the solubility of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chemical catalysts and high-pressure reactors to achieve high yields. The process may also include purification steps to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sucrose hexastearate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Common reagents include water and either hydrochloric acid (for acidic hydrolysis) or sodium hydroxide (for basic hydrolysis).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Applications De Recherche Scientifique
Sucrose hexastearate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sucrose hexastearate is primarily based on its surfactant properties. The compound has both hydrophilic (sucrose) and lipophilic (stearic acid) components, allowing it to reduce the surface tension between water and oil phases. This property enables it to form stable emulsions and enhance the solubility of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sucrose hexapalmitate
- Sucrose hexaoleate
- Sucrose distearate
- Sucrose dilaurate
Comparison
Sucrose hexastearate is unique in its specific combination of sucrose and stearic acid, which provides it with distinct emulsifying and stabilizing properties. Compared to other sucrose fatty acid esters, such as sucrose hexapalmitate and sucrose hexaoleate, this compound has a higher melting point and greater stability, making it suitable for use in a wider range of applications .
Propriétés
Numéro CAS |
94139-18-1 |
|---|---|
Formule moléculaire |
C120H226O17 |
Poids moléculaire |
1941.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C120H226O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-108(122)129-104-107-115(132-110(124)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)118(135-113(127)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)120(136-107,105-130-109(123)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)137-119-117(134-112(126)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)116(114(128)106(103-121)131-119)133-111(125)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h106-107,114-119,121,128H,7-105H2,1-6H3/t106-,107-,114-,115-,116+,117-,118+,119-,120+/m1/s1 |
Clé InChI |
MCBJHHACKTVXNI-WDTUOMDDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



